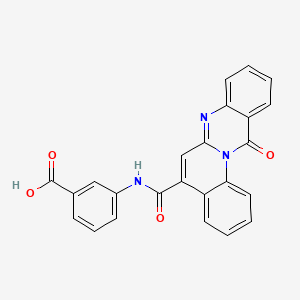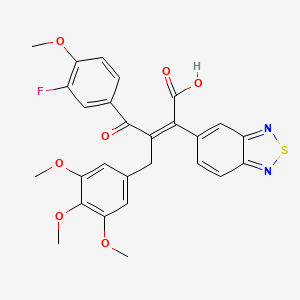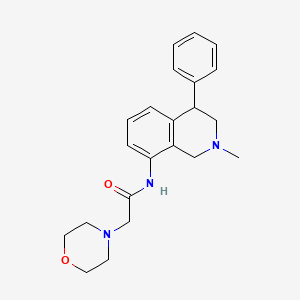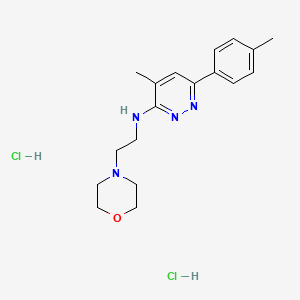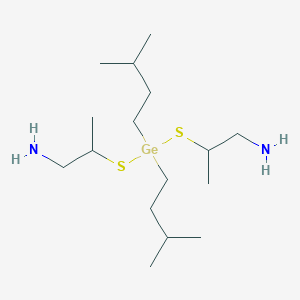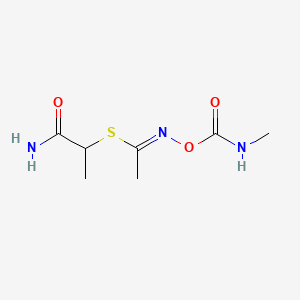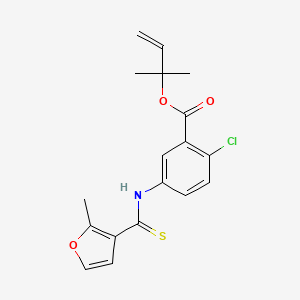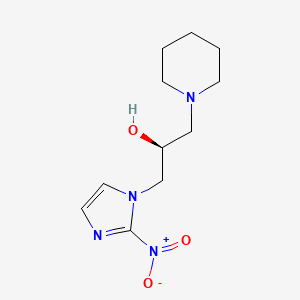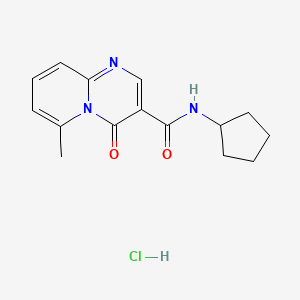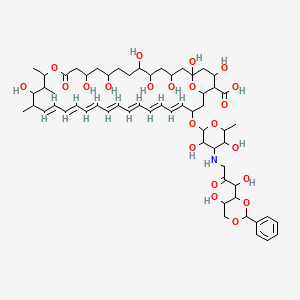
N-(1-Deoxy-4,6-O-benzylidene-D-fructos-1-yl)amphotericin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Deoxy-4,6-O-benzylidene-D-fructos-1-yl)amphotericin B is a derivative of amphotericin B, a well-known antifungal polyene macrolide antibiotic. This compound is characterized by the presence of a benzylidene group attached to the fructosyl moiety, which modifies its chemical and biological properties. Amphotericin B and its derivatives are primarily used to treat fungal infections due to their ability to bind to ergosterol in fungal cell membranes, leading to cell death.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Deoxy-4,6-O-benzylidene-D-fructos-1-yl)amphotericin B typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-fructose are protected using benzylidene to form 4,6-O-benzylidene-D-fructose.
Formation of Glycosidic Bond: The protected fructose is then reacted with amphotericin B under specific conditions to form the glycosidic bond, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Large-Scale Protection: Efficient protection of hydroxyl groups in fructose.
Optimized Glycosidation: Controlled reaction conditions to ensure the formation of the desired glycosidic bond.
Purification: Advanced purification techniques such as chromatography to isolate the final product.
化学反応の分析
Types of Reactions
N-(1-Deoxy-4,6-O-benzylidene-D-fructos-1-yl)amphotericin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the benzylidene group or other functional groups.
Substitution: The benzylidene group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties.
科学的研究の応用
N-(1-Deoxy-4,6-O-benzylidene-D-fructos-1-yl)amphotericin B has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glycosidation reactions and the effects of benzylidene protection.
Biology: Investigated for its interactions with fungal cell membranes and its antifungal properties.
Medicine: Explored for its potential as an antifungal agent with modified pharmacokinetic properties.
Industry: Utilized in the development of new antifungal formulations and drug delivery systems.
作用機序
The mechanism of action of N-(1-Deoxy-4,6-O-benzylidene-D-fructos-1-yl)amphotericin B involves its interaction with ergosterol in fungal cell membranes. This interaction leads to the formation of transmembrane channels, causing leakage of cellular ions and ultimately cell death. The benzylidene group may influence the compound’s binding affinity and selectivity for ergosterol, potentially altering its antifungal efficacy.
類似化合物との比較
Similar Compounds
Amphotericin B: The parent compound, widely used as an antifungal agent.
Nystatin: Another polyene macrolide with similar antifungal properties.
Natamycin: A polyene antibiotic used in food preservation and antifungal treatments.
Uniqueness
N-(1-Deoxy-4,6-O-benzylidene-D-fructos-1-yl)amphotericin B is unique due to the presence of the benzylidene group, which modifies its chemical properties and potentially its biological activity. This modification can lead to differences in pharmacokinetics, binding affinity, and antifungal efficacy compared to other polyene macrolides.
特性
CAS番号 |
136365-26-9 |
|---|---|
分子式 |
C60H87NO22 |
分子量 |
1174.3 g/mol |
IUPAC名 |
(19E,21E,23E,25E,27E,29E,31E)-33-[3,5-dihydroxy-4-[[3-hydroxy-3-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-2-oxopropyl]amino]-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
InChI |
InChI=1S/C60H87NO22/c1-34-20-16-13-11-9-7-5-6-8-10-12-14-19-23-42(81-59-55(74)51(53(72)37(4)80-59)61-32-46(68)54(73)56-47(69)33-78-58(82-56)38-21-17-15-18-22-38)29-48-50(57(75)76)45(67)31-60(77,83-48)30-41(64)27-44(66)43(65)25-24-39(62)26-40(63)28-49(70)79-36(3)35(2)52(34)71/h5-23,34-37,39-45,47-48,50-56,58-59,61-67,69,71-74,77H,24-33H2,1-4H3,(H,75,76)/b6-5+,9-7+,10-8+,13-11+,14-12+,20-16+,23-19+ |
InChIキー |
YYVJNIYMABZJJH-JUDDJSFDSA-N |
異性体SMILES |
CC1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NCC(=O)C(C4C(COC(O4)C5=CC=CC=C5)O)O)O |
正規SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NCC(=O)C(C4C(COC(O4)C5=CC=CC=C5)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


